4-Chloro-3-methylphenyl-(3-thienyl)methanol
Description
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClOS/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXCYTKIRKVZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CSC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235160 | |
| Record name | 3-Thiophenemethanol, α-(4-chloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-79-0 | |
| Record name | 3-Thiophenemethanol, α-(4-chloro-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenemethanol, α-(4-chloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl-(3-thienyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 3-thiophenemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl-(3-thienyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylphenyl-(3-thienyl)ketone.
Reduction: Formation of 4-chloro-3-methylphenyl-(3-thienyl)methane.
Substitution: Formation of 4-methoxy-3-methylphenyl-(3-thienyl)methanol.
Scientific Research Applications
4-Chloro-3-methylphenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Structurally related compounds include derivatives with substituted phenyl or thienyl groups. Key analogues and their properties are summarized below:
Structural Insights :
- The presence of 3-thienyl groups in di(3-thienyl)methanol and di(3-thienyl)methane enhances π-stacking interactions with biological targets, contributing to their anticancer activity .
- Chloro and trifluoromethoxy substituents (e.g., in ) increase metabolic stability and membrane permeability, critical for CNS-targeted drugs .
Anticancer Activity
- Di(3-thienyl)methanol (2): Exhibits potent activity against T98G brain cancer cells (IC₅₀ < 20 µg/mL), inducing apoptosis and micronuclei formation. Notably, it shows minimal cytotoxicity in normal HEK cells at effective concentrations .
- The chloro and methyl groups may enhance DNA intercalation or enzyme inhibition.
- Di(3-thienyl)methane (3): Less active than its methanol counterpart, highlighting the critical role of the hydroxyl group in bioactivity .
Selectivity and Toxicity
Thienyl derivatives generally exhibit selective toxicity toward cancer cells. For example, di(3-thienyl)methanol shows a 5-fold higher cytotoxicity in T98G cells compared to HEK cells, attributed to differential uptake or metabolic activation in cancer cells .
Biological Activity
4-Chloro-3-methylphenyl-(3-thienyl)methanol is a compound of increasing interest due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological effects of this compound, drawing on various research findings.
Structural Characteristics
The molecular formula of this compound is C11H11ClOS. Its structure comprises a chloro-substituted phenyl group and a thienyl moiety linked to a methanol functional group. This unique arrangement contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways, often involving reactions that modify the functional groups to enhance biological activity. Key methods include:
- Nucleophilic Substitution : Utilizing the chlorinated aromatic ring for substitution reactions.
- Reflux and Crystallization : Techniques involving heating and subsequent cooling to purify the compound.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Activity
Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The anti-inflammatory potential of this compound may stem from its structural features that allow it to interact with these enzymes effectively.
2. Antimicrobial Properties
Studies suggest that compounds with similar structures possess antimicrobial properties. For instance, derivatives have been tested against various pathogens, demonstrating inhibition of bacterial growth. The presence of both aromatic and heterocyclic components in this compound could enhance its efficacy against microbial strains .
3. Antioxidant Activity
The antioxidant capacity of this compound has not been extensively studied; however, related compounds have demonstrated potential in scavenging free radicals. This activity is essential for preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-3-methylphenol | Similar aromatic structure | Established use as an antiseptic |
| Thienylmethanol | Contains thienyl but lacks chlorine | Demonstrated lower toxicity |
| 2-Thiophenemethanol | Similar thienyl group | Enhanced solubility in organic solvents |
This comparison highlights how the chlorinated aromatic ring in this compound may enhance its biological activity compared to non-chlorinated analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Study on Anti-inflammatory Effects : Research has shown that derivatives exhibit significant inhibition of nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
- Antimicrobial Testing : In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Chloro-3-methylphenyl-(3-thienyl)methanol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions between 4-chloro-3-methylphenyl and 3-thienyl moieties, using catalysts like palladium complexes or acid-mediated condensation. Optimization includes adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and stereochemistry. Mass spectrometry (EI/ESI) validates molecular weight.
- Chromatography : HPLC or GC-MS (e.g., CLP-410 standards in methanol) ensures purity, with calibration against certified reference materials .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in molecular geometry .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodology :
- In vitro screening : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria.
- Enzyme inhibition : Use fluorescence-based assays to study interactions with cytochrome P450 isoforms or kinases.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential. Reference structural analogs with known bioactivity for comparative analysis .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms calculate HOMO/LUMO energies and Fukui indices to map electrophilic/nucleophilic sites .
- Correlation-energy models : Colle-Salvetti-type functionals refine electron density distributions, particularly for π-conjugated systems like the thienyl group .
- Solvent effects : PCM or COSMO solvation models simulate polar environments, critical for predicting reaction pathways .
Q. How can discrepancies in reported biological activity data be resolved across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (pH, temperature, cell lines) to identify confounding variables.
- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for MIC assays).
- Structural analogs : Test derivatives (e.g., halogen-substituted variants) to isolate structure-activity relationships (SAR) .
Q. What strategies address crystallographic ambiguities in structural determination?
- Methodology :
- High-resolution data : Collect diffraction data at synchrotron facilities (λ < 1 Å) for improved resolution.
- Refinement protocols : Use SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5%) and electron density maps .
- Twinned crystals : Apply twin law matrices in SHELXL to deconvolute overlapping reflections .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
